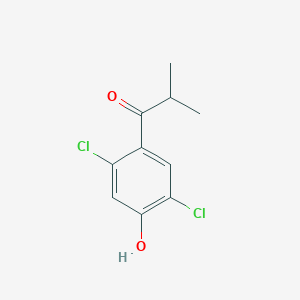
1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one is an organic compound that belongs to the class of hydroxyphenyl ketones This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a methylpropanone moiety
Métodos De Preparación
The synthesis of 1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichlorophenol with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atoms play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects by modulating enzyme activity, disrupting microbial cell membranes, or scavenging free radicals .
Comparación Con Compuestos Similares
1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one can be compared with other similar compounds, such as:
2,5-Dichloro-4-hydroxybenzophenone: Similar structure but with a benzophenone moiety.
2,5-Dichloro-4-hydroxyacetophenone: Similar structure but with an acetophenone moiety.
2,5-Dichloro-4-hydroxypropiophenone: Similar structure but with a propiophenone moiety. The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylpropanone group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10Cl2O2 |
|---|---|
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
1-(2,5-dichloro-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-5(2)10(14)6-3-8(12)9(13)4-7(6)11/h3-5,13H,1-2H3 |
Clave InChI |
NXQOUTXNDZADNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=CC(=C(C=C1Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


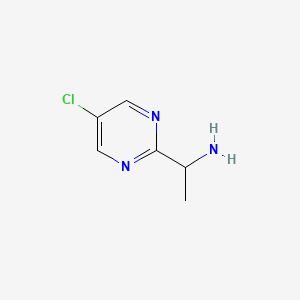
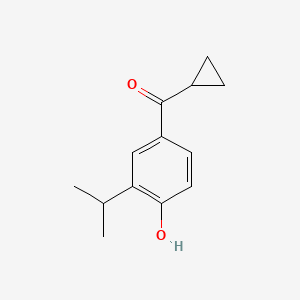
![Spiro[3.6]decane-2-carboxylic acid](/img/structure/B13315852.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione](/img/structure/B13315854.png)

![2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13315873.png)
![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B13315884.png)
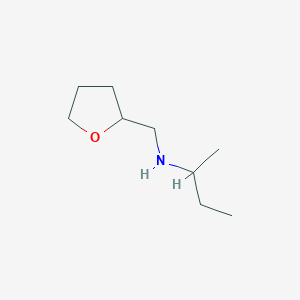
![(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13315899.png)
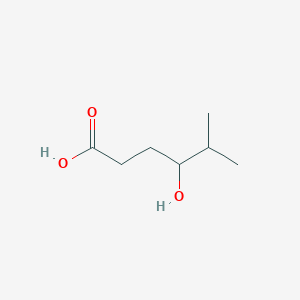
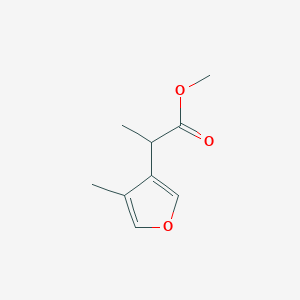
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B13315916.png)


